molecular formula C15H21ClN4O3 B6241600 tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate CAS No. 2377034-73-4

tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate

Cat. No. B6241600
CAS RN: 2377034-73-4
M. Wt: 340.8
InChI Key:
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Description

“tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate” is a chemical compound with the CAS Number: 2377033-26-4 . It has a molecular weight of 326.78 . It is in powder form .


Synthesis Analysis

The synthesis pathway for similar compounds often involves the reaction of an acid with a piperidine derivative, followed by the reaction of the resulting product with tert-butyl isocyanate.


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H19ClN4O3/c1-14(2,3)22-13(21)18-9-4-5-19(8-9)12(20)10-6-17-11(15)7-16-10/h6-7,9H,4-5,8H2,1-3H3,(H,18,21) .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 326.78 . It is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The compound and its derivatives could be further evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate involves the reaction of tert-butyl carbamate with 5-chloropyrazine-2-carbonyl chloride to form tert-butyl N-(5-chloropyrazine-2-carbonyl)carbamate. This intermediate is then reacted with piperidine-3-amine to form tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate.", "Starting Materials": [ "tert-butyl carbamate", "5-chloropyrazine-2-carbonyl chloride", "piperidine-3-amine" ], "Reaction": [ "Step 1: tert-butyl carbamate is reacted with 5-chloropyrazine-2-carbonyl chloride in the presence of a base such as triethylamine to form tert-butyl N-(5-chloropyrazine-2-carbonyl)carbamate.", "Step 2: tert-butyl N-(5-chloropyrazine-2-carbonyl)carbamate is then reacted with piperidine-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate.", "Step 3: The product is purified by column chromatography or recrystallization." ] }

CAS RN

2377034-73-4

Product Name

tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate

Molecular Formula

C15H21ClN4O3

Molecular Weight

340.8

Purity

95

Origin of Product

United States

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